1-[2-(3-chlorophenoxy)ethyl]pyrrolidine
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Overview
Description
1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C12H16ClNO It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a chlorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-chlorophenoxy)ethyl]pyrrolidine typically involves the reaction of 3-chlorophenol with 2-chloroethylamine to form 2-(3-chlorophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the specific conditions.
Reduction: The primary product would be the corresponding amine.
Substitution: Products would vary based on the nucleophile used, such as ethers or thioethers.
Scientific Research Applications
1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3-chlorophenoxy)ethyl]pyrrolidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and structure-activity relationship analyses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.
3-Chlorophenol: A precursor in the synthesis of 1-[2-(3-chlorophenoxy)ethyl]pyrrolidine, known for its antimicrobial properties.
2-(3-Chlorophenoxy)ethylamine: An intermediate in the synthesis, also of interest for its potential biological activity.
Uniqueness
This compound is unique due to the combination of the pyrrolidine ring and the chlorophenoxyethyl group, which may confer distinct chemical and biological properties. This combination allows for a diverse range of applications and potential for further functionalization in synthetic chemistry.
Properties
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONHRFONGDSNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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